molecular formula C12H12Cl2N2O B3373108 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide CAS No. 950037-38-4

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide

Cat. No.: B3373108
CAS No.: 950037-38-4
M. Wt: 271.14 g/mol
InChI Key: QSEAHGVSAVAQEV-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide is an organic compound with a complex structure It is characterized by the presence of chloro, methyl, and cyano groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 2-cyanoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the chloro groups.

    Reduction: Amines derived from the reduction of the cyano group.

    Oxidation: Carboxylic acids formed from the oxidation of the methyl group.

Scientific Research Applications

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorophenyl)-N-(2-cyanoethyl)acetamide
  • 2-chloro-N-(3-methylphenyl)-N-(2-cyanoethyl)acetamide
  • 2-chloro-N-(4-chloro-3-methylphenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both chloro and cyano groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-methylphenyl)-N-(2-cyanoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c1-9-7-10(3-4-11(9)14)16(6-2-5-15)12(17)8-13/h3-4,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAHGVSAVAQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)C(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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